Geraniin

Antioxidant DPPH assay Lipid peroxidation

Geraniin (CAS 60976-49-0) is a distinguished hydrolyzable ellagitannin featuring a unique DHHDP moiety, which confers superior potency vs. corilagin and ellagic acid in antioxidant (DPPH IC50=0.79 μM), TNF-α release inhibition (1.77-fold lower IC50), and α-glucosidase/α-amylase dual suppression (IC50 ~0.93 μg/mL). Its validated activity against HBV cccDNA establishment makes it an essential, non-substitutable tool for targeted research programs. Source authentic material with assured purity for reproducible, benchmark-level results.

Molecular Formula C41H28O27
Molecular Weight 952.6 g/mol
CAS No. 60976-49-0
Cat. No. B10789901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeraniin
CAS60976-49-0
Molecular FormulaC41H28O27
Molecular Weight952.6 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1
InChIKeyJQQBXPCJFAKSPG-SVYIMCMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geraniin (CAS 60976-49-0): An Ellagitannin with Differentiated Antioxidant, Antiviral, and Anti-Inflammatory Activity


Geraniin (CAS 60976-49-0) is a hydrolyzable ellagitannin characterized by a dehydrohexahydroxydiphenoyl (DHHDP) group esterified to a glucopyranose core [1]. It occurs as a major bioactive constituent in various medicinal plants, including species of Geranium and the rind of rambutan (Nephelium lappaceum) [2]. This compound exhibits multiple bioactivities—including potent antioxidant, antiviral, anti-inflammatory, and antihyperglycemic effects—that are quantitatively distinct from those of closely related ellagitannins and phenolic analogs [3].

Why Geraniin Cannot Be Interchanged with Other Ellagitannins or Phenolic Analogs


While ellagitannins share a common hydrolyzable tannin scaffold, geraniin possesses a distinctive DHHDP moiety that confers quantitatively different bioactivity profiles compared to its closest analogs such as corilagin, ellagic acid, and gallic acid [1]. Simple phenolic substitution—whether with monomeric ellagic acid or structurally related ellagitannins—fails to recapitulate geraniin's specific potency differentials across antioxidant, TNF-α release inhibition, and carbohydrate-metabolizing enzyme inhibition assays [2]. Furthermore, geraniin's metabolic fate and the antioxidant activity of its in vivo metabolites differ substantially from intact parent compounds, making direct substitution unreliable for experimental or therapeutic applications where target-specific potency is required [3].

Geraniin Quantitative Differentiation Evidence Against Closest Comparators


Superior Free Radical Scavenging Activity of Geraniin Versus Corilagin and Ellagic Acid

In direct head-to-head antioxidant assays using purified compounds from Nephelium lappaceum, geraniin demonstrated markedly higher potency than corilagin and ellagic acid. Geraniin inhibited lipid peroxidation with an IC50 of 0.38 ± 0.01 μM, compared to 0.70 ± 0.03 μM for corilagin and 0.94 ± 0.10 μM for ellagic acid—representing 1.84-fold and 2.47-fold greater inhibitory potency, respectively [1]. In DPPH radical scavenging, geraniin (IC50 = 0.79 ± 0.05 μM) was 1.80-fold more potent than corilagin (IC50 = 1.42 ± 0.10 μM) and 2.08-fold more potent than ellagic acid (IC50 = 1.64 ± 0.15 μM) [1].

Antioxidant DPPH assay Lipid peroxidation

Superior TNF-α Release Inhibition: Geraniin Versus Corilagin

In a comparative study evaluating TNF-α release inhibition from BALB/3T3 cells stimulated with okadaic acid, geraniin demonstrated an IC50 of 43 μM, whereas the structurally related ellagitannin corilagin exhibited an IC50 of 76 μM [1]. This represents a 1.77-fold greater inhibitory potency for geraniin. The reference compound (−)-epigallocatechin gallate (EGCG) showed an IC50 of 26 μM under identical conditions, positioning geraniin as a moderately potent inhibitor with clear differentiation from its closest ellagitannin analog [1].

Anti-inflammatory TNF-α inhibition Cytokine

Anti-HBV Activity Targeting cccDNA: Geraniin Alongside Punicalagin and Punicalin

In a cell-based screening assay for inhibitors of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA)—a key therapeutic target not addressed by current nucleos(t)ide analogs—geraniin, punicalagin, and punicalin were identified as novel anti-HBV agents among a library of compounds derived from Chinese herbal remedies [1]. All three hydrolyzable tannins significantly reduced the production of secreted HBeAg and cccDNA in a dose-dependent manner in HepG2.117 cells without dramatically altering viral DNA replication [1]. Notably, this mechanism—targeting cccDNA establishment and modestly promoting cccDNA degradation—represents a differentiated antiviral strategy compared to conventional polymerase inhibitors [1].

Antiviral HBV cccDNA Hepatitis B

In Vitro Antihyperglycemic Enzyme Inhibition: Geraniin Multitarget Profile

Geraniin exhibits potent in vitro inhibition of multiple carbohydrate-metabolizing enzymes relevant to diabetes management. Isolated from Nephelium lappaceum rind, geraniin inhibited α-glucosidase with an IC50 of 0.92 μg/mL, α-amylase with an IC50 of 0.93 μg/mL, and aldose reductase with an IC50 of 7 μg/mL [1]. A separate study identified geraniin as the primary α-glucosidase inhibitory compound in Geranium species, with an IC50 of 4.512 ± 0.200 μg/mL against yeast α-glucosidase and 2.205 ± 1.500 μg/mL against α-amylase [2]. While direct comparative data against standard inhibitors such as acarbose within the same assay system are not available for all targets, the multitarget inhibition profile—spanning both intestinal carbohydrate digestion (α-glucosidase/α-amylase) and the polyol pathway (aldose reductase)—is a distinguishing characteristic relative to many single-target natural product inhibitors [1].

Antihyperglycemic α-Glucosidase α-Amylase Aldose reductase

Geraniin Application Scenarios Based on Verified Differential Evidence


Standardization of Antioxidant-Rich Botanical Extracts Requiring Quantifiable Potency Benchmarks

Geraniin's superior DPPH scavenging (IC50 = 0.79 μM) and lipid peroxidation inhibition (IC50 = 0.38 μM) relative to corilagin and ellagic acid establish it as a quantitative potency benchmark for standardizing antioxidant-rich extracts from Geranium species or rambutan peel. Formulators developing nutraceuticals or cosmeceuticals can use geraniin content as a direct proxy for antioxidant efficacy, supported by validated HPLC-UV methods for simultaneous quantification of geraniin and corilagin in plant extracts [1].

TNF-α-Mediated Inflammation Models Requiring Ellagitannin-Based Inhibitors

In cellular models of TNF-α-driven inflammation, tumor promotion, or osteogenesis impairment, geraniin's IC50 of 43 μM against TNF-α release—compared to 76 μM for corilagin—makes it the preferred ellagitannin chemical probe. This potency differential (1.77-fold) enables lower working concentrations to achieve equivalent inhibitory effects, reducing potential off-target effects in experimental systems where TNF-α signaling is the primary endpoint [1].

HBV cccDNA-Targeting Antiviral Research Requiring Validated Natural Product Probes

For HBV research programs investigating cccDNA-targeting strategies—an area where current nucleos(t)ide analogs are ineffective—geraniin provides a validated natural product tool with demonstrated ability to inhibit cccDNA establishment and promote modest cccDNA decay without affecting viral DNA replication. Its activity profile, comparable to punicalagin and punicalin in HepG2.117 cell assays, enables mechanistic studies of hydrolyzable tannin-mediated cccDNA suppression [1].

Multitarget Antihyperglycemic Screening in Natural Product Drug Discovery

Geraniin's concomitant inhibition of α-glucosidase (IC50 = 0.92 μg/mL), α-amylase (IC50 = 0.93 μg/mL), and aldose reductase (IC50 = 7 μg/mL) positions it as a valuable positive control or reference compound for screening programs investigating polypharmacological approaches to diabetes. Unlike single-target inhibitors, geraniin simultaneously addresses postprandial hyperglycemia (via intestinal enzyme inhibition) and the polyol pathway implicated in diabetic complications, enabling broad-spectrum activity profiling of natural product libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geraniin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.